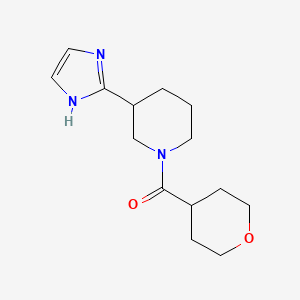

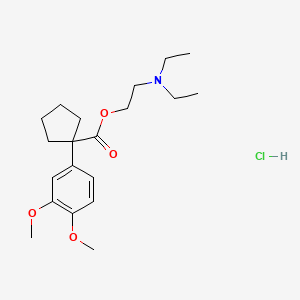

![molecular formula C15H16N2O2S B5538658 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5538658.png)

4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thiophene derivatives involves multi-step chemical reactions, starting from basic thiophene compounds and employing methods such as the Gewald reaction, amidation, and substitution reactions to introduce various functional groups, including the phenylacetyl amino group (Prabhuswamy et al., 2016).

Molecular Structure Analysis

The crystal structure determination of similar thiophene-based compounds through single-crystal X-ray diffraction studies reveals insights into their molecular and crystal structures, including bond lengths, angles, and molecular conformations, contributing to understanding the structural basis of their chemical behavior (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Research into the chemical reactivity of thiophene derivatives shows that they can undergo various chemical reactions, including reactions with iso(and isothio)cyanates under specific conditions to synthesize thieno[2,3-d]pyrimidines and other heterocyclic compounds, indicating the versatility and reactivity of these thiophene-based compounds (Davoodnia et al., 2009).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting points, and crystal system parameters, are determined through experimental methods, including X-ray diffraction analysis and spectroscopic techniques, providing valuable information for the characterization and application of these compounds in various fields (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, including their reactivity, stability, and interactions with other chemical entities, can be inferred from their molecular structure and the nature of their functional groups. Studies on related compounds highlight the significance of the thiophene moiety and substituted groups in dictating their chemical behavior and potential applications (Davoodnia et al., 2009).

Scientific Research Applications

Polarographic Behavior Studies

- Polarographic Reduction: The compound 1-phenyl-3-amino-4-arylazo-pyrazole-5-one and its derivatives, which are structurally related to 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide, have been studied for their polarographic reduction behavior. These compounds exhibit distinct electrochemical properties in acidic and alkaline solutions, providing insights into their reduction mechanisms (Ravindranath, Ramadas, & Brahmaji Rao, 1983).

Synthesis and Characterization

- Novel Butenamides Synthesis: Research into synthesizing butenamides, which are chemically related to 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide, has yielded compounds showing immunosuppressive activity. This includes synthesis methods and potential applications in immunosuppression (Axton et al., 1992).

- Microwave Irradiation Reactions: The reaction of 2-amino-4,5-dimethyl-thiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been explored for synthesizing thieno[2,3-d]pyrimidines, offering a novel pathway for creating derivatives with potential applications in various fields (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Biological and Antimicrobial Activities

- Biological Activities: Thiophene-3-carboxamide derivatives, which are structurally related to the target compound, have been found to exhibit antibacterial and antifungal activities. These properties make them candidates for further exploration in medical and pharmaceutical applications (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).

Applications in Organic Chemistry and Materials Science

- Cyclic Depsipeptides Synthesis: In the field of organic chemistry, reactions involving compounds like 3-(dimethylamino)-2,2-dimethyl-2H-azirine, which share functional groups with the target compound, have been employed to create cyclic depsipeptides. This research contributes to the synthesis and application of cyclic peptides (Obrecht & Heimgartner, 1987).

- Emitting Amorphous Molecular Materials: In materials science, research into color-tunable emitting amorphous molecular materials, which include structures similar to 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide, has been conducted. These materials are used in electroluminescence, offering insights into advanced material applications (Doi, Kinoshita, Okumoto, & Shirota, 2003).

properties

IUPAC Name |

4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-9-10(2)20-15(13(9)14(16)19)17-12(18)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYECYBKXFAPQOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-2-phenylacetylamino-thiophene-3-carboxylic acid amide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

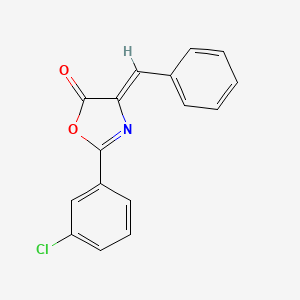

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5538576.png)

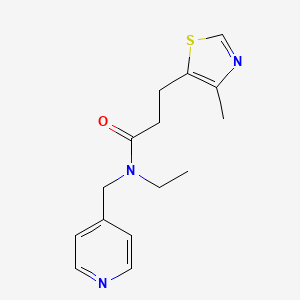

![3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid](/img/structure/B5538605.png)

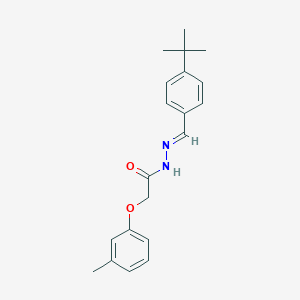

![5,5-dimethyl-2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5538626.png)

![N-{(3S*,4R*)-4-isopropyl-1-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538634.png)

![(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B5538636.png)

![3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5538641.png)

![6-methyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538649.png)

![N'-[4-(dimethylamino)benzylidene]-2-(2-pyridinylthio)acetohydrazide](/img/structure/B5538654.png)

![4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5538665.png)